molecular formula C8H8FNO3 B1446955 (2-Fluoro-4-methyl-5-nitrophenyl)methanol CAS No. 1806480-23-8

(2-Fluoro-4-methyl-5-nitrophenyl)methanol

Cat. No.: B1446955
CAS No.: 1806480-23-8
M. Wt: 185.15 g/mol
InChI Key: WRXKWGJLBYHGKE-UHFFFAOYSA-N
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Description

(2-Fluoro-4-methyl-5-nitrophenyl)methanol is an organic compound that belongs to the class of aromatic alcohols It features a phenyl ring substituted with a fluorine atom, a methyl group, a nitro group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-methyl-5-nitrophenyl)methanol typically involves the nitration of a fluoromethylbenzene derivative followed by reduction and subsequent hydroxymethylation. One common synthetic route is as follows:

    Nitration: The starting material, 2-fluoro-4-methylbenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Hydroxymethylation: Finally, the amino group is converted to a hydroxymethyl group through a reaction with formaldehyde and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-methyl-5-nitrophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 2-Fluoro-4-methyl-5-nitrobenzoic acid.

    Reduction: 2-Fluoro-4-methyl-5-aminophenylmethanol.

    Substitution: 2-Methoxy-4-methyl-5-nitrophenylmethanol.

Scientific Research Applications

(2-Fluoro-4-methyl-5-nitrophenyl)methanol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Chemistry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    (2,5-Difluoro-4-nitrophenyl)methanol: Similar structure but with an additional fluorine atom.

    Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a furan ring instead of a phenyl ring.

    (2-Fluoro-4-nitrophenyl)methanol: Lacks the methyl group.

Uniqueness

(2-Fluoro-4-methyl-5-nitrophenyl)methanol is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The combination of the fluorine atom, methyl group, and nitro group on the phenyl ring, along with the hydroxymethyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

(2-fluoro-4-methyl-5-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-5-2-7(9)6(4-11)3-8(5)10(12)13/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXKWGJLBYHGKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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